3,4-Dihydroxybenzoyl chloride

CAS No.: 83759-00-6

Cat. No.: VC3935466

Molecular Formula: C7H5ClO3

Molecular Weight: 172.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83759-00-6 |

|---|---|

| Molecular Formula | C7H5ClO3 |

| Molecular Weight | 172.56 g/mol |

| IUPAC Name | 3,4-dihydroxybenzoyl chloride |

| Standard InChI | InChI=1S/C7H5ClO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H |

| Standard InChI Key | XVROZAJDEFRSQQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)Cl)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

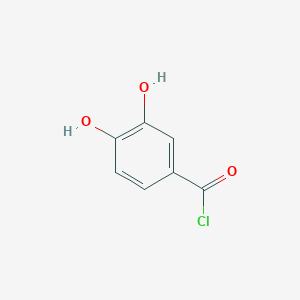

3,4-Dihydroxybenzoyl chloride features a benzene ring substituted with hydroxyl (-OH) groups at positions 3 and 4 and a chlorocarbonyl (-COCl) group at position 1 (Figure 1). The IUPAC name for this compound is 3,4-dihydroxybenzoyl chloride, and its SMILES notation is , reflecting the adjacency of hydroxyl and chloride functional groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 83759-00-6 |

| Molecular Formula | |

| Molecular Weight | 172.56 g/mol |

| InChI Key | XVROZAJDEFRSQQ-UHFFFAOYSA-N |

| PubChem CID | 13228841 |

The compound’s reactivity is governed by the electron-withdrawing effect of the chloride group, which activates the carbonyl toward nucleophilic attack, and the hydroxyl groups, which participate in hydrogen bonding and influence solubility .

Synthesis Methodologies

Industrial-Scale Production

Industrial synthesis typically involves the reaction of 3,4-dihydroxybenzoic acid with thionyl chloride () in the presence of a catalyst such as -dimethylformamide (DMF). This method, adapted from analogous benzoyl chloride syntheses, proceeds via the following reaction:

The reaction is conducted under anhydrous conditions at room temperature, yielding the product in >80% purity after purification .

Laboratory-Scale Modifications

A patented approach for synthesizing the structurally related 3,4-dimethoxybenzoyl chloride (CN108794328A) employs tetrahydrofuran (THF) as a solvent and DMF as a catalyst, achieving yields of 82–84% . While this method targets a methoxy-protected derivative, deprotection strategies (e.g., using boron tribromide) could theoretically yield 3,4-dihydroxybenzoyl chloride, though such adaptations require further validation .

Chemical Reactivity and Stability

Nucleophilic Acyl Substitution

The chlorocarbonyl group undergoes rapid substitution with nucleophiles such as amines and alcohols, forming amides and esters, respectively. For example, in the synthesis of 4-[((3,4-dihydroxybenzoyl)-oxy)methyl]-phenyl-β-D-glucopyranoside, 3,4-diacetoxybenzoyl chloride (a protected derivative) reacts with a glycoside intermediate, followed by deacetylation to yield the target antioxidant compound .

Sensitivity to Hydrolysis

3,4-Dihydroxybenzoyl chloride is moisture-sensitive, hydrolyzing to 3,4-dihydroxybenzoic acid in aqueous environments:

This instability necessitates storage under inert atmospheres and anhydrous conditions .

Applications in Pharmaceutical and Industrial Chemistry

Polymer and Material Science

In industrial settings, 3,4-dihydroxybenzoyl chloride is employed to modify polymer backbones, enhancing thermal stability and adhesion properties. Its ability to form cross-linked networks via ester bonds makes it valuable in coatings and adhesives.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| First Aid (Eye Exposure) | Flush with water for 15 minutes |

| Storage Conditions | Anhydrous, 2–8°C |

Environmental Considerations

Waste containing 3,4-dihydroxybenzoyl chloride must be neutralized with bases (e.g., sodium bicarbonate) before disposal to prevent hydrochloric acid generation.

Comparative Analysis with Related Compounds

Positional Isomerism

The biological and chemical profiles of dihydroxybenzoyl chlorides vary significantly with hydroxyl group placement:

Table 3: Isomer Comparison

| Compound | Hydroxyl Positions | Key Properties |

|---|---|---|

| 3,4-Dihydroxybenzoyl chloride | 3,4 | High reactivity, antioxidant applications |

| 2,3-Dihydroxybenzoyl chloride | 2,3 | Moderate antimicrobial activity |

| 2,4-Dihydroxybenzoyl chloride | 2,4 | Limited pharmaceutical use |

The 3,4-isomer’s adjacency of hydroxyl groups enhances its chelating capacity and antioxidant efficacy compared to other isomers .

Future Directions and Research Opportunities

Green Synthesis Methods

Developing solvent-free or catalytic processes to reduce reliance on toxic reagents like thionyl chloride remains a priority. Photocatalytic approaches using visible light could offer sustainable alternatives .

Expanded Biomedical Applications

Ongoing studies explore its derivatives as inhibitors of inflammatory enzymes (e.g., cyclooxygenase-2) and antimicrobial agents targeting drug-resistant pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume